Cas no 56915-80-1 (1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE)
56915-80-1 structure
Product Name:1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE
CAS-nummer:56915-80-1
MF:C13H18N2O
MW:218.294823169708
CID:946126
PubChem ID:10846492
Update Time:2025-04-19
1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE
- 1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone
- 1-(3-acetylphenyl)-4-methylpiperazine
- m-(4-methyl-1-piperazinyl)acetophenone
- m-<4-Methyl-1-piperazinyl>acetophenon
- UOADBNQWYZHSLK-UHFFFAOYSA-N
- 1-[3-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
- DTXSID80445738
- HS-3410
- AKOS015963953
- SCHEMBL1286697
- 1-[3-(4-methyl-piperazin-1-yl)phenyl]-ethanone
- 1-[3-(4-Methyl-1-piperazinyl)phenyl]ethanone
- 56915-80-1
- Ethanone, 1-[3-(4-methyl-1-piperazinyl)phenyl]-
-
- Inchi: 1S/C13H18N2O/c1-11(16)12-4-3-5-13(10-12)15-8-6-14(2)7-9-15/h3-5,10H,6-9H2,1-2H3
- InChI-sleutel: UOADBNQWYZHSLK-UHFFFAOYSA-N
- LACHT: O=C(C)C1=CC=CC(=C1)N1CCN(C)CC1
Berekende eigenschappen
- Exacte massa: 218.14200
- Monoisotopische massa: 218.141913202g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 246
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 23.6Ų
Experimentele eigenschappen
- PSA: 23.55000
- LogboekP: 1.64390
1-[3-(4-METHYL-PIPERAZIN-1-YL)-PHENYL]-ETHANONE Gerelateerde literatuur
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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